molecular formula C17H19NO4 B15095388 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid

4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid

Cat. No.: B15095388
M. Wt: 301.34 g/mol
InChI Key: GHZVZHCJWBRQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxo-2-azaspiro[46]undecan-2-yl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the introduction of the benzoic acid moiety through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzonitrile
  • 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzamide

Uniqueness

4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid is unique due to its specific spirocyclic structure and the presence of the benzoic acid moiety. This combination of features allows for distinct chemical reactivity and biological activity compared to similar compounds. The presence of the benzoic acid group can enhance solubility and facilitate further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-(1,3-dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid

InChI

InChI=1S/C17H19NO4/c19-14-11-17(9-3-1-2-4-10-17)16(22)18(14)13-7-5-12(6-8-13)15(20)21/h5-8H,1-4,9-11H2,(H,20,21)

InChI Key

GHZVZHCJWBRQCP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.